molecular formula C5H2Cl3F3N4 B1311690 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 61082-43-7

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No. B1311690
CAS RN: 61082-43-7
M. Wt: 281.4 g/mol
InChI Key: RBXJTNOOCVFNFN-UHFFFAOYSA-N
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Description

Trifluoromethyl and trichloromethyl groups are functional groups in organic chemistry. Trifluoromethyl group has the formula -CF3 and is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Trichloromethyl group, on the other hand, is a functional group with the formula -CCl3, where each hydrogen atom in a methyl group is replaced by a chlorine atom.


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the exchange of a chlorine atom with a fluorine atom using a trichloromethyl group . Another method relies on the assembly of a pyridine ring from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Biological Activity

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has been utilized in the synthesis of various compounds with potential biological activities. For instance, a study by Lim, Dolzhenko, and Dolzhenko (2014) demonstrated its use in synthesizing 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists (Lim, Dolzhenko, & Dolzhenko, 2014). Similarly, Dolzhenko et al. (2008) developed a method for synthesizing 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines using this compound (Dolzhenko et al., 2008).

Chemical Synthesis Methods

The compound has been employed in various chemical synthesis methods. A study by Dolzhenko et al. (2021) developed a method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines using microwave irradiation, showing its versatility in chemical synthesis (Dolzhenko et al., 2021).

Spectroscopic Studies

Spectroscopic studies involving 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine have been conducted to understand its chemical behavior. Li et al. (2012) investigated the intermolecular double proton transfer in a derivative of this compound, highlighting its potential in spectroscopic applications (Li et al., 2012).

Nitrification Inhibition

The compound has also been studied for its role in inhibiting nitrification. A study by Natsuko et al. (2010) synthesized various trichloromethyl-1, 3, 5-triazines and investigated their effects on nitrification in soil, providing insights into its agricultural applications (Natsuko et al., 2010).

Photopolymerization Reactions

Another significant application of this compound is in photopolymerization reactions. Grotzinger et al. (2001) explored the use of a bis(trichloromethyl)-substituted-1,3,5-triazine in dye/amine photoinitiating systems, showcasing its potential inmaterials science and industrial applications (Grotzinger, Burget, & Jacques, 2001).

Crystal Structure Analysis

The crystal structure of compounds involving 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has been a subject of study to understand its physical properties. For example, Jeon et al. (2014) examined the crystal structure of a triazine fungicide derivative, providing valuable information on the compound's physical characteristics (Jeon, Kim, Kang, & Kim, 2014).

Potential Antimalarial Activity

Exploring the potential medical applications, Werbel et al. (1987) synthesized a series of derivatives and investigated their antimalarial activity, highlighting the compound's potential in pharmaceutical research (Werbel, Elslager, Hess, & Hutt, 1987).

Safety And Hazards

Trifluoromethyl-containing compounds can be combustible and cause severe skin burns and eye damage . They should be handled with care and avoided contact with substances that can cause oxidation reactions .

Future Directions

The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3F3N4/c6-4(7,8)1-13-2(5(9,10)11)15-3(12)14-1/h(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXJTNOOCVFNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)C(Cl)(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451860
Record name 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

CAS RN

61082-43-7
Record name 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
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Reactant of Route 3
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
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Reactant of Route 5
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 6
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Citations

For This Compound
1
Citations
W Jeon, R Baiazitov, M Chierchia… - Helvetica Chimica …, 2023 - Wiley Online Library
A variety of di‐ and trifluoromethyl‐s‐triazines are prepared following straightforward synthetic protocols from simple, commercially available starting materials. Trichloromethyl‐…
Number of citations: 0 onlinelibrary.wiley.com

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